Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-diaminophenyl with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate include other piperazine derivatives, such as:
- Piperazine-1-carboxylic acid ethyl ester
- 1-Ethoxycarbonylpiperazine
- 4-(4-Piperidinyl)-1-piperazinecarboxylic acid .
Uniqueness
This compound is unique due to its specific structure, which includes both a piperazine ring and a 3,4-diaminophenyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1393442-71-1 |
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Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-2-19-13(18)17-7-5-16(6-8-17)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8,14-15H2,1H3 |
InChI Key |
HFSPQZLSFXQQND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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